Comparative DHFR Inhibitory Potency in Ugandan P. falciparum Field Isolates: Cycloguanil vs Pyrimethamine vs Proguanil vs P218
In a large-scale ex vivo susceptibility study of 559 Ugandan P. falciparum clinical isolates (2016–2020), cycloguanil demonstrated a median IC50 of 1,200 nM, representing 35-fold greater potency than its prodrug proguanil (median IC50 13,000 nM) and 35-fold greater potency than pyrimethamine (median IC50 42,100 nM) [1]. However, the investigational compound P218 (median IC50 0.6 nM) was 2,000-fold more potent than cycloguanil against these resistant isolates [1].
| Evidence Dimension | Median IC50 (50% inhibitory concentration) against P. falciparum field isolates |
|---|---|
| Target Compound Data | 1,200 nM (cycloguanil) |
| Comparator Or Baseline | Pyrimethamine: 42,100 nM; Proguanil: 13,000 nM; P218: 0.6 nM |
| Quantified Difference | Cycloguanil is 35× more potent than pyrimethamine and proguanil; 2,000× less potent than P218 |
| Conditions | Ex vivo susceptibility testing of 559 Ugandan P. falciparum isolates collected 2016–2020; isolates carried prevalent DHFR mutations (51I 100%, 59R 93.7%, 108N 100%, 164L 12.8%) |
Why This Matters
Cycloguanil retains ~35-fold greater potency than pyrimethamine in field isolates with established DHFR mutations, making it a more relevant tool compound for studying resistance mechanisms in contemporary parasite populations.
- [1] Kreutzfeld O, Tumwebaze PK, Byaruhanga O, et al. Decreased Susceptibility to Dihydrofolate Reductase Inhibitors Associated with Genetic Polymorphisms in Ugandan Plasmodium falciparum Isolates. J Infect Dis. 2022;225(4):696-704. View Source
